N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide
Description
N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-2-methylpropanamide is a tertiary amine-containing amide derivative characterized by a unique dual dimethylamino substitution pattern. Its structure comprises:
- Core backbone: A propanamide group (2-methylpropanamide).
- Ethylamine chain: Substituted at the second carbon with a dimethylamino group (-N(CH₃)₂).
- Aromatic system: A para-substituted phenyl ring bearing a second dimethylamino group at the 4-position.
Its bifunctional dimethylamino groups may enhance solubility and modulate electronic properties, influencing binding affinity or pharmacokinetics .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-12(2)16(20)17-11-15(19(5)6)13-7-9-14(10-8-13)18(3)4/h7-10,12,15H,11H2,1-6H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJDPZGJPZTABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide typically involves the reaction of dimethylamino compounds with appropriate reagents under controlled conditions. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another approach uses dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes, utilizing methanol or dimethyl ether as methylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as nitro and halogenated compounds, which are useful intermediates in further chemical synthesis .
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of dyes and other organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It acts as a photoinitiator, forming radicals upon UV irradiation, which then initiate polymerization reactions . The compound’s dimethylamino groups play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Key Observations :
- Aromatic modifications: The para-dimethylamino group in the target compound contrasts with electron-withdrawing substituents (e.g., dichlorophenoxy in ), altering electronic density and hydrogen-bonding capacity.
- Amide backbone : The 2-methylpropanamide group may confer metabolic stability compared to phenylacetamide () or unsubstituted propanamide ().
Physicochemical Properties (Hypothetical Analysis)
While direct data for the target compound is absent, inferences can be drawn from structural analogues:
- Lipophilicity: Dual dimethylamino groups likely reduce logP compared to tert-butylphenyl () or dichlorophenoxy () derivatives.
- Basicity: The two dimethylamino groups (pKa ~8–10) may create a zwitterionic state at physiological pH, enhancing solubility relative to neutral amides (e.g., ).
- Molecular Weight : Estimated ~350–400 g/mol, smaller than osimertinib (595.7 g/mol; ) but larger than simpler analogues like .
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide, also known as a derivative of dimethylamino propanamide, has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 220.32 g/mol
- CAS Number : 1421373-36-5
The structure features two dimethylamino groups which are significant for its biological activity, particularly in terms of receptor binding and interaction with biological membranes.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Receptor Interaction : The compound is known to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its dimethylamino groups enhance lipophilicity, facilitating better membrane penetration and receptor binding.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Antiproliferative Effects : Research indicates that the compound shows promise in inhibiting the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
A number of studies have investigated the biological activity of this compound in vitro:
- Cell Viability Assays : In assays using human cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated a dose-dependent reduction in cell viability, indicating cytotoxic effects at higher concentrations.
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cell populations, suggesting that it induces apoptosis through mitochondrial pathways.
Case Studies
- Case Study on Cancer Treatment : A study published in a peer-reviewed journal evaluated the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
- Neuropharmacological Effects : Another case study examined the compound's impact on anxiety-like behaviors in rodent models. Behavioral assays indicated that administration resulted in reduced anxiety levels, likely through modulation of serotonin receptors.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| In Vitro Cell Viability | Cytotoxicity against cancer cell lines | Dose-dependent reduction in viability |
| Apoptosis Assay | Induction of apoptosis | Increased apoptotic cells observed |
| Animal Model Study | Tumor growth inhibition | Significant reduction in tumor size |
| Behavioral Study | Effects on anxiety-like behaviors | Reduced anxiety levels in rodent models |
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide?
Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF under inert gas (N₂), with dimethylamine hydrochloride as the nucleophile. Key steps include:
- Activation of the carboxylic acid group using EDC and HOBt to form an active ester intermediate .
- Nucleophilic substitution with dimethylamine in the presence of DIPEA to optimize pH and reaction efficiency .
- Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product (45–57% yield) .
Advanced Note: Multi-step syntheses involving intermediates (e.g., Schiff bases or amines) may require reductive amination or protecting group strategies .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Analyze chemical shifts for dimethylamino groups (δ ~2.2–2.5 ppm for N(CH₃)₂) and aromatic protons (δ ~6.8–7.2 ppm for substituted phenyl rings) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and amine-related bands .
Advanced: How can stereochemical inconsistencies during synthesis be resolved?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like reductive amination .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor a single diastereomer .
Advanced: What methodologies are suitable for studying biological target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors/enzymes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding motifs .
Advanced: How should contradictory biological activity data be analyzed?
Methodological Answer:
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across assays to identify potency variations .
- Statistical Modeling : Apply ANOVA or Bayesian meta-analysis to assess reproducibility across studies .
- Off-Target Screening : Use proteome-wide profiling (e.g., CETSA) to rule out nonspecific interactions .
Basic: What solvent/catalyst systems optimize synthesis efficiency?
Methodological Answer:
- Solvents : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Catalysts : DIPEA or triethylamine (TEA) neutralize HCl byproducts during amide bond formation .
- Temperature Control : Maintain 0–25°C to prevent side reactions (e.g., epimerization) .
Advanced: What computational approaches predict pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model membrane permeability (logP) and blood-brain barrier penetration .
- QSAR Modeling : Corrogate structural features (e.g., dimethylamino groups) with metabolic stability .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate toxicity and clearance rates .
Advanced: How can polymorphic forms be characterized for stability?
Methodological Answer:
- X-ray Diffraction (XRD) : Identify crystalline lattice arrangements and unit cell parameters .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration profiles .
- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) of polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
